molecular formula C13H9ClN4O8S B14534028 N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-06-8

N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline

Cat. No.: B14534028
CAS No.: 62606-06-8
M. Wt: 416.75 g/mol
InChI Key: XJYNHRBIUJJIDL-UHFFFAOYSA-N
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Description

N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of chloro, methanesulfonyl, and trinitro functional groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps, starting with the nitration of aniline to form 2,4,6-trinitroanilineThe reaction conditions often require the use of strong acids, such as sulfuric acid, and chlorinating agents like thionyl chloride or sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures, as well as the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the chloro group can result in various substituted aniline derivatives .

Scientific Research Applications

N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro and methanesulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-withdrawing nitro groups and electron-donating chloro and methanesulfonyl groups allows for a wide range of chemical transformations and interactions .

Properties

CAS No.

62606-06-8

Molecular Formula

C13H9ClN4O8S

Molecular Weight

416.75 g/mol

IUPAC Name

N-(3-chloro-5-methylsulfonylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H9ClN4O8S/c1-27(25,26)10-3-7(14)2-8(4-10)15-13-11(17(21)22)5-9(16(19)20)6-12(13)18(23)24/h2-6,15H,1H3

InChI Key

XJYNHRBIUJJIDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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